1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one
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Overview
Description
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the pyrrolidine intermediate.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Thiophene derivatives: Compounds with thiophene rings and varying functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-15-5-3-14(4-6-15)16-10-20(11-17(16)19)18(21)7-2-13-8-9-23-12-13/h3-6,8-9,12,16-17H,2,7,10-11,19H2,1H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUVRQTMZHITN-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)CCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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